

Technical Support Center: Enhancing MT-802 Cell Permeability in Experimental Settings

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Compound of Interest

Compound Name: MT-802
Cat. No.: B10818691

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Welcome to the technical support center for **MT-802**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for experiments involving the BTK PROTAC degrader, **MT-802**. This guide focuses on addressing challenges related to cell permeability to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is **MT-802** and how does it work?

A1: **MT-802** is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Bruton's tyrosine kinase (BTK).[1][2][3] It is a bifunctional molecule that consists of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. [2][3] **MT-802** is particularly notable for its ability to degrade both wild-type BTK and the C481S mutant, which is associated with resistance to covalent BTK inhibitors like ibrutinib.[1]

Q2: I am observing lower than expected degradation of BTK in my cell-based assays with **MT-802**. Could cell permeability be the issue?

A2: Yes, suboptimal cell permeability is a common challenge for PROTACs, including **MT-802**, due to their relatively large size and physicochemical properties.[4] If you observe potent activity in biochemical assays (e.g., target binding) but diminished efficacy in cellular experiments, poor cell permeability is a likely culprit.

Q3: What are the key physicochemical properties of **MT-802** that might affect its permeability?

A3: **MT-802** has a molecular weight of 787.82 g/mol and a chemical formula of C₄₁H₄₁N₉O₈. [5][6][7][8] It is soluble in DMSO but insoluble in water and ethanol.[8] These properties, particularly its high molecular weight, can contribute to challenges in crossing the cell membrane.

Q4: How can I prepare **MT-802** for cell culture experiments to maximize its availability to the cells?

A4: It is recommended to prepare a concentrated stock solution of **MT-802** in fresh, anhydrous DMSO.[8] For cell-based assays, this stock solution should be further diluted in your cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: Improving MT-802 Cell Permeability

This guide provides a step-by-step approach to troubleshoot and potentially improve the cellular uptake of **MT-802** in your experiments.

Initial Assessment

- **Confirm Compound Integrity:** Ensure the purity and integrity of your **MT-802** stock. Improper storage or repeated freeze-thaw cycles can lead to degradation.
- **Optimize Concentration and Incubation Time:** Perform a dose-response and time-course experiment to determine the optimal concentration and duration of **MT-802** treatment for BTK degradation in your specific cell line. **MT-802** has been shown to induce BTK degradation at nanomolar concentrations with significant degradation observed within hours.[1]

- **Vehicle Control:** Always include a vehicle control (e.g., DMSO) at the same final concentration as your **MT-802** treatment to account for any effects of the solvent on the cells.

Strategies to Enhance Permeability

If you suspect poor cell permeability is affecting your results, consider the following strategies:

- **Use of Permeabilizing Agents:** In certain experimental setups, transient permeabilization of the cell membrane can be employed. However, this approach should be used with caution as it can impact cell viability and physiology.
- **Formulation Strategies:** For in vivo studies, formulation of **MT-802** in vehicles containing solubilizing agents like PEG300 and Tween80 has been suggested.[8] While not directly applicable to standard in vitro assays, this highlights the importance of the compound's immediate environment.
- **Consideration of Cell Line:** Different cell lines can exhibit varying levels of membrane fluidity and expression of efflux pumps, which can impact the intracellular concentration of **MT-802**. If possible, testing in multiple cell lines could provide valuable insights.

Data Presentation

Table 1: Physicochemical Properties of **MT-802**

Property	Value	Reference
Molecular Weight	787.82 g/mol	[5][6][7][8]
Chemical Formula	C41H41N9O8	[5][6][7]
Solubility	Soluble in DMSO, Insoluble in Water and Ethanol	[8]

Table 2: Reported In Vitro Activity of **MT-802**

Parameter	Cell Line	Value	Reference
DC50 (BTK Degradation)	NAMALWA	9.1 nM	[1]
DC50 (Wild-Type BTK)	WT BTK XLAs	14.6 nM	[9]
DC50 (C481S Mutant BTK)	C481S BTK XLAs	14.9 nM	[9]
IC50 (BTK Binding)	N/A	18.11 nM	[9]
IC50 (CRBN Binding)	N/A	1.258 μ M	[9]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a compound.

Materials:

- PAMPA plate with a lipid-coated artificial membrane
- Donor and acceptor plates
- **MT-802** stock solution in DMSO
- Phosphate-buffered saline (PBS), pH 7.4
- Plate reader for quantification

Procedure:

- Prepare a working solution of **MT-802** in PBS from the DMSO stock. The final DMSO concentration should be kept to a minimum (<1%).

- Add the **MT-802** working solution to the donor wells of the PAMPA plate.
- Add PBS to the acceptor wells.
- Assemble the PAMPA plate by placing the donor plate in contact with the acceptor plate.
- Incubate at room temperature for a defined period (e.g., 4-18 hours).
- After incubation, determine the concentration of **MT-802** in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
- Calculate the permeability coefficient (P_e) using the following formula: $P_e = (V_A * C_A) / (\text{Area} * \text{Time} * (C_D(t) - C_A))$ Where:
 - V_A is the volume of the acceptor well
 - C_A is the concentration in the acceptor well
 - Area is the effective surface area of the membrane
 - Time is the incubation time
 - $C_D(t)$ is the concentration in the donor well at time t

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of Caco-2 cells to model the intestinal barrier and assess both passive and active transport.

Materials:

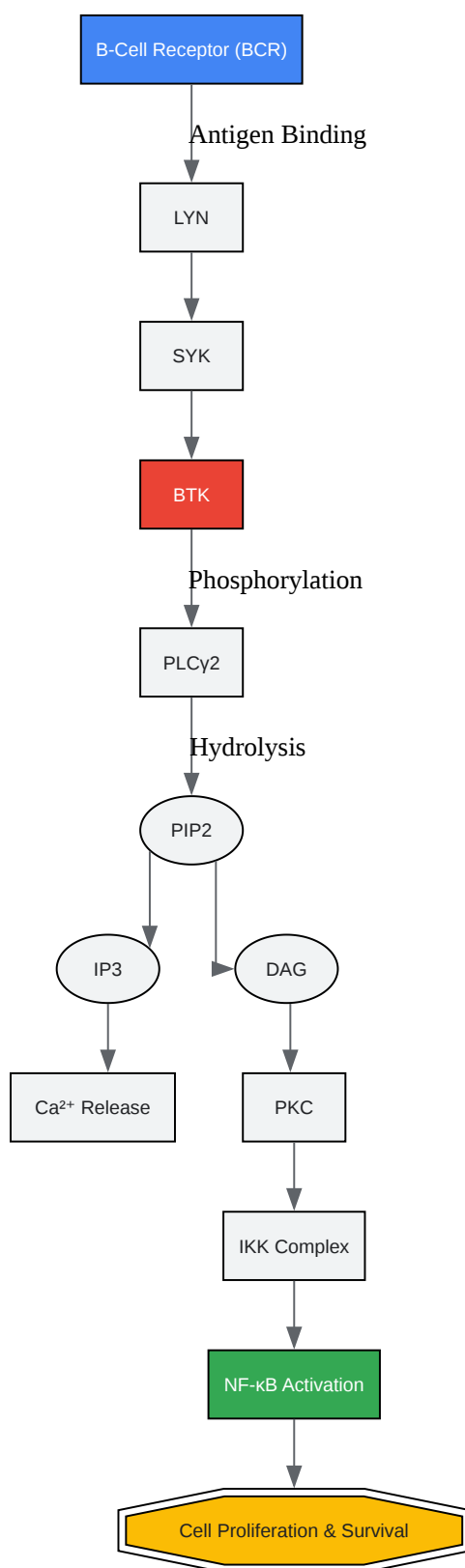
- Caco-2 cells
- Transwell inserts
- Culture medium
- Hanks' Balanced Salt Solution (HBSS)

- **MT-802** stock solution in DMSO
- LC-MS/MS for quantification

Procedure:

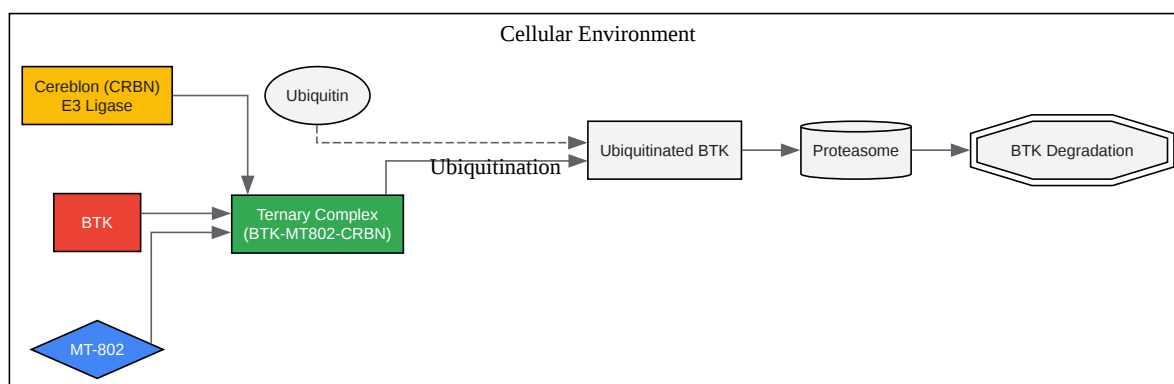
- Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
- Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
- For apical to basolateral (A-B) permeability: a. Wash the monolayer with pre-warmed HBSS. b. Add **MT-802** in HBSS to the apical side (donor) and fresh HBSS to the basolateral side (acceptor). c. Incubate at 37°C with gentle shaking. d. At various time points, collect samples from the basolateral side and replace with fresh HBSS.
- For basolateral to apical (B-A) permeability (to assess efflux): a. Add **MT-802** in HBSS to the basolateral side and fresh HBSS to the apical side. b. Collect samples from the apical side at various time points.
- Quantify the concentration of **MT-802** in the collected samples using LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if **MT-802** is a substrate for efflux pumps.

Mandatory Visualizations



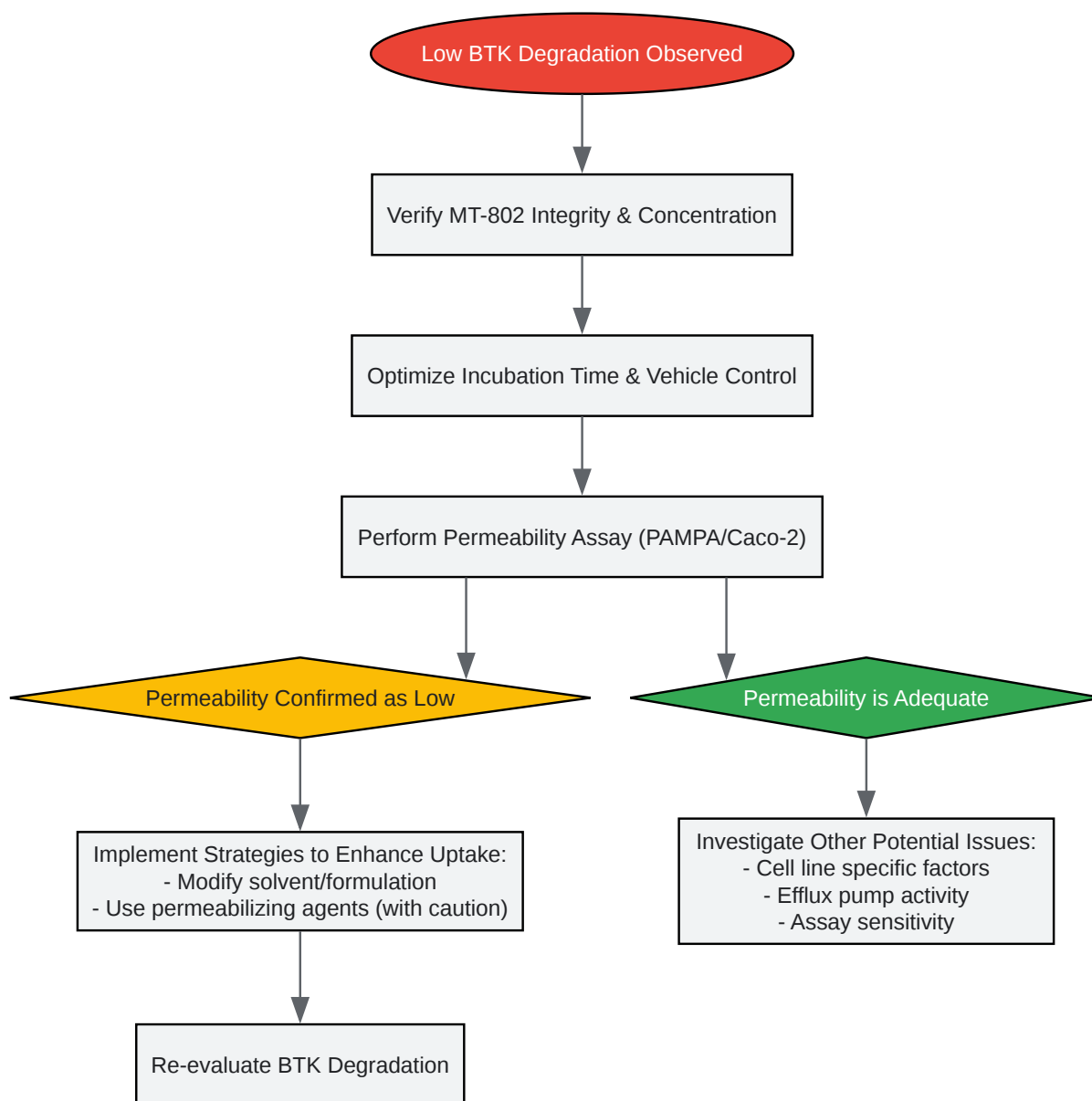
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Caption: A simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.



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Caption: The mechanism of action of **MT-802** as a PROTAC, leading to the degradation of BTK.



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Caption: A troubleshooting workflow for addressing suboptimal **MT-802** activity in cell-based assays.

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